molecular formula C30H46O8 B1198714 Periplocymarin CAS No. 514-44-3

Periplocymarin

Cat. No.: B1198714
CAS No.: 514-44-3
M. Wt: 534.7 g/mol
InChI Key: XRWQBDJPMXRDOQ-UHFFFAOYSA-N
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Description

. This compound is known for its cardiotonic properties, which means it can increase the contractility of the heart muscle. It has been traditionally used in Chinese medicine for its antirheumatic and diuretic effects .

Preparation Methods

Periplocymarin can be prepared from Cortex Periplocae through a modified enzymatic hydrolysis method. The dry root bark is first extracted with water, and the water extraction is then concentrated. Subsequently, 85% ethanol is added to remove the insoluble parts . Industrial production methods may involve similar extraction processes, but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

Periplocymarin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

Periplocymarin exerts its effects primarily by inhibiting the sodium-potassium-activated adenosine triphosphatase (Na±K±ATPase) enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx into the cardiomyocytes. The increased calcium concentration enhances the contractility of the heart muscle, leading to its cardiotonic effects . Additionally, this compound’s anticancer effects are mediated through the impairment of the PI3K/AKT signaling pathway, which induces apoptosis in cancer cells .

Comparison with Similar Compounds

Periplocymarin is similar to other cardiac glycosides such as digoxin, digitoxin, and ouabain. These compounds also inhibit the Na±K±ATPase enzyme and have cardiotonic effects. this compound is unique in its specific molecular structure and its ability to induce apoptosis in certain cancer cells . Other similar compounds include periplocin and periplogenin, which are also derived from Periploca sepium and share similar cardiotonic properties .

Properties

IUPAC Name

3-[5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWQBDJPMXRDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-44-3
Record name Vanderosid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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